Cinnolin-5-OL

Lipophilicity Permeability Fragment-Based Drug Discovery

Cinnolin-5-OL (also catalogued as 1H-cinnolin-5-one, 5-Cinnolinol) is a monohydroxylated derivative of the cinnoline heterocycle (C8H6N2O, molecular weight 146.15 g/mol). The cinnoline scaffold is a 1,2-diazanaphthalene bicyclic system isomeric with phthalazine, quinoxaline, and quinazoline; it lacks natural occurrence and must be accessed synthetically.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 100949-04-0
Cat. No. B8727666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnolin-5-OL
CAS100949-04-0
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=N2)C(=C1)O
InChIInChI=1S/C8H6N2O/c11-8-3-1-2-7-6(8)4-5-9-10-7/h1-5,11H
InChIKeyZZVUPNFZGYTAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnolin-5-OL (CAS 100949-04-0) — Procurement-Grade Profile and Comparator-Relevant Baselines


Cinnolin-5-OL (also catalogued as 1H-cinnolin-5-one, 5-Cinnolinol) is a monohydroxylated derivative of the cinnoline heterocycle (C8H6N2O, molecular weight 146.15 g/mol) . The cinnoline scaffold is a 1,2-diazanaphthalene bicyclic system isomeric with phthalazine, quinoxaline, and quinazoline; it lacks natural occurrence and must be accessed synthetically [1]. Cinnolin-5-OL carries the hydroxyl substituent at the 5-position of the benzenoid ring, a substitution pattern that distinguishes it from the more commonly encountered 4-hydroxycinnoline series. The compound is employed primarily as a research intermediate and fragment in medicinal chemistry, kinase inhibitor design, and heterocyclic building-block procurement [2].

Why Generic Substitution Is Not Straightforward for Cinnolin-5-OL (CAS 100949-04-0)


Hydroxycinnoline isomers and the structurally analogous hydroxyquinolines cannot be interchanged without altering key physicochemical and recognition properties. The 5-OH positional isomer exhibits a distinct lipophilicity (LogP 0.92), polar surface area (45.75 Ų), and acid-base profile (predicted pKa 7.39) relative to the 4-ol and 8-ol isomers as well as to the corresponding quinoline analog . These differences directly affect solubility, passive permeability, and hydrogen-bond donor/acceptor topology — parameters that govern fragment screening hit rates, bioisosteric replacement outcomes, and chromatography behavior during purification . Procurement without accounting for these differentials risks selecting a scaffold with unintended pharmacokinetic or target-engagement properties, particularly when the 5-ol tautomer equilibrium (keto-predominant) differs from that of other regioisomers [1].

Quantitative Comparative Evidence: Cinnolin-5-OL (CAS 100949-04-0) Versus Closest Analogs


Lipophilicity (LogP): Cinnolin-5-OL Is 31% Less Lipophilic Than Cinnolin-4-OL and 52% Less Than 5-Hydroxyquinoline

Cinnolin-5-OL (LogP = 0.9231) exhibits markedly lower lipophilicity than its 4-hydroxy isomer, cinnolin-4-ol (LogP = 1.3354), and its mononitrogen analog, quinolin-5-ol (LogP = 1.9404) . The 5-ol isomer is also 13% more lipophilic than cinnolin-8-ol (XlogP = 0.8) . This difference positions the 5-ol as the most balanced LogP option among the hydroxycinnoline series for applications requiring modest aqueous solubility with some membrane permeability [1].

Lipophilicity Permeability Fragment-Based Drug Discovery

Acid Dissociation Constant (pKa): Cinnolin-5-OL Is 4.6 pKa Units More Basic Than Cinnolin-4-OL

The predicted pKa of cinnolin-5-OL (7.39 ± 0.40) is substantially higher than that of cinnolin-4-ol (2.79 ± 0.40, predicted) . The parent heterocycle cinnoline has an experimentally measured pKa of 2.64 [1]. This means that at physiological pH 7.4, cinnolin-5-OL is approximately 50% ionized, whereas cinnolin-4-ol is >99.9% ionized, leading to profoundly different charge states and protein-binding electrostatics.

Ionization State pH-Dependent Solubility Bioisosteric Replacement

Tautomeric Preference: Cinnolin-5-OL Favors the 1H-Keto Form, Unlike Positional Isomers

The primary chemical name for CAS 100949-04-0 in authoritative databases is '1H-cinnolin-5-one,' indicating that the keto tautomer is the dominant species . In contrast, cinnolin-4-ol has been shown by ¹H, ¹³C, and ¹⁵N NMR to exist exclusively as the cinnolin-4(1H)-one form in DMSO-d₆ solution , while the 3-ol isomer is described as 3-hydroxycinnoline (enol-predominant). The 5-substituted isomer thus occupies a distinct position on the keto-enol continuum, which affects its hydrogen-bond donor/acceptor capacity and its metal-chelation geometry relative to the 4-ol and 3-ol series.

Tautomerism Keto-Enol Equilibrium Molecular Recognition

Polar Surface Area: Cinnolin-5-OL Offers 38% Higher PSA Than 5-Hydroxyquinoline for Enhanced Polar Interactions

Cinnolin-5-OL has a topological polar surface area (PSA) of 45.75 Ų, which is nearly identical to cinnolin-4-ol and cinnolin-8-ol (both 46.01 Ų), confirming intra-class uniformity . However, it is 38% higher than the PSA of its mononitrogen analog quinolin-5-ol (33.12 Ų) [1]. This PSA differential derives from the additional ring nitrogen (N-2) in the cinnoline core, providing an extra hydrogen-bond acceptor site without penalty to molecular weight (ΔMW = +0.99 Da vs. quinolin-5-ol).

Polar Surface Area Blood-Brain Barrier Oral Bioavailability

Synthetic Accessibility: Cinnolin-5-OL Requires a Non-Classical Route Distinct from the Widely Used Richter Cyclization

The Richter cinnoline synthesis — cyclization of ortho-alkynylbenzenediazonium salts — is the dominant industrial route to cinnoline derivatives but overwhelmingly delivers 4-hydroxycinnolines [1]. Cinnolin-5-OL cannot be accessed via this standard protocol and instead requires a multi-step route involving nitro-group-directed functionalization of the benzenoid ring, as established by Osborn and Schofield (1955) [2]. This synthetic divergence means cinnolin-5-OL is intrinsically scarcer than cinnolin-4-ol in the commercial catalog, with fewer suppliers and higher cost-per-gram.

Synthetic Route Building Block Availability Supply Chain Risk

Cinnoline vs. Quinoline Scaffold: The Second Ring Nitrogen Differentiates Kinase Hinge-Binding Geometry

The cinnoline core has been validated as a kinase hinge-binding scaffold in multiple co-crystal structures, notably with Bruton's tyrosine kinase (Btk), where a 4-aminocinnoline-3-carboxamide fragment was identified via X-ray fragment screening and confirmed to bind in the ATP pocket [1]. The second ring nitrogen (N-2) in cinnoline provides an additional hydrogen-bond acceptor absent in quinoline-based scaffolds such as 5-hydroxyquinoline. This structural feature has been exploited in PI3K inhibitor programs where cinnoline derivatives achieved nanomolar enzymatic IC₅₀ values (compound 25: IC₅₀ = 0.264 μM against tumor cell lines) [2]. The 5-hydroxyl substituent in cinnolin-5-OL offers a vector for further functionalization (etherification, esterification, sulfonation) that is orthogonally oriented relative to the 4-position derivatization typical of Richter-derived cinnolines.

Kinase Inhibition Hinge Binder Scaffold Hopping

Procurement-Relevant Application Scenarios for Cinnolin-5-OL (CAS 100949-04-0)


Fragment-Based Kinase Inhibitor Screening Libraries

Cinnolin-5-OL's low molecular weight (146.15 Da), balanced LogP (0.92), and dual-nitrogen hinge-binding pharmacophore make it an ideal fragment for kinase-focused screening libraries [1]. The 5-hydroxyl group provides a synthetically tractable vector for fragment growing via O-alkylation or Mitsunobu chemistry, while the cinnoline core has been crystallographically validated in the Btk ATP-binding site [2]. Procurement of the 5-ol specifically — rather than the 4-ol isomer — orients the functionalization handle toward the solvent-exposed region of the kinase active site in most kinase conformations, maximizing the probability of retaining affinity during hit-to-lead optimization.

Bioisosteric Replacement of 5-Hydroxyquinoline in Lead Optimization

When 5-hydroxyquinoline (CAS 578-67-6) has been identified as a hit but suffers from suboptimal selectivity or ADME properties, cinnolin-5-OL offers a direct bioisosteric replacement that introduces a second ring nitrogen, increasing PSA by 38% (from 33.12 to 45.75 Ų) and reducing LogP by 1.02 units [1]. This substitution has been shown in published PI3K inhibitor programs to improve ligand-lipophilicity efficiency (LLE) while maintaining or enhancing target potency [2]. Procurement should specify the 5-ol regioisomer explicitly, as the 4-ol or 8-ol will alter the hydrogen-bond vector and may abolish activity.

Synthesis of 3-Phenylcinnoline-Based Antitumor Lead Compounds

The patent literature describes 3-phenyltetrahydrocinnolin-5-ol derivatives as cell proliferation inhibitors with cytostatic activity against mastocarcinoma cells [1]. Cinnolin-5-OL can serve as the starting material or key intermediate for constructing these 3-aryl-substituted analogs through sequential halogenation, Suzuki coupling, and reduction. The keto-predominant tautomeric form (1H-cinnolin-5-one) [2] may facilitate selective N-1 vs. O-5 alkylation under controlled conditions, enabling regioselective diversification that is not accessible with the enol-predominant 3-hydroxycinnoline series.

Antimicrobial Cinnoline Derivative Synthesis and Screening

Cinnoline derivatives, including those elaborated from hydroxyl-substituted precursors, have demonstrated broad-spectrum antimicrobial activity in multiple published screening campaigns [1]. Cinnolin-5-OL's moderate polarity (LogP 0.92) positions it favorably for conversion to sulfonamide, chalcone, or pyrazoline derivatives — chemotypes with documented antibacterial and antifungal efficacy [2]. Researchers procuring building blocks for antimicrobial SAR studies should select the 5-ol isomer when desiring a benzenoid-ring attachment point that does not interfere with the pyridazine nitrogen pharmacophore implicated in target binding.

Quote Request

Request a Quote for Cinnolin-5-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.